1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiazolopyrimidine intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.
Uniqueness
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea is unique due to its specific combination of the thiazolopyrimidine core and the thiophene ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-9(10(17)16-4-6-20-12(16)13-7)15-11(18)14-8-3-2-5-19-8/h2-6H,1H3,(H2,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAJIYEZJKGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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